Ethyl 1,4-dimethylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1,4-dimethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,4-dimethylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylpiperidine with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,4-dimethylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 1,4-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl 1,4-dimethylpiperidine-3-carboxylate
- Methyl 1,4-dimethylpiperidine-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships .
Properties
CAS No. |
408306-81-0 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 1,4-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)10(2)5-7-11(3)8-6-10/h4-8H2,1-3H3 |
InChI Key |
NJWOTEINRCWFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C |
Origin of Product |
United States |
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